2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid 2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13523754
InChI: InChI=1S/C12H15FO2/c1-12(2,3)10(11(14)15)8-6-4-5-7-9(8)13/h4-7,10H,1-3H3,(H,14,15)
SMILES: CC(C)(C)C(C1=CC=CC=C1F)C(=O)O
Molecular Formula: C12H15FO2
Molecular Weight: 210.24 g/mol

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid

CAS No.:

Cat. No.: VC13523754

Molecular Formula: C12H15FO2

Molecular Weight: 210.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid -

Specification

Molecular Formula C12H15FO2
Molecular Weight 210.24 g/mol
IUPAC Name 2-(2-fluorophenyl)-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C12H15FO2/c1-12(2,3)10(11(14)15)8-6-4-5-7-9(8)13/h4-7,10H,1-3H3,(H,14,15)
Standard InChI Key BDIYNXYFIYSWJC-UHFFFAOYSA-N
SMILES CC(C)(C)C(C1=CC=CC=C1F)C(=O)O
Canonical SMILES CC(C)(C)C(C1=CC=CC=C1F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a fluorine-substituted aromatic ring with a branched aliphatic carboxylic acid. The IUPAC name, 2-(2-fluorophenyl)-3,3-dimethylbutanoic acid, reflects the substituents’ positions: a fluorine atom at the ortho-position of the phenyl ring and two methyl groups on the third carbon of the butanoic acid chain . The SMILES notation CC(C)(C)C(C1=CC=CC=C1F)C(=O)O succinctly encodes this arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1551243-06-1
Molecular FormulaC12H15FO2\text{C}_{12}\text{H}_{15}\text{FO}_2
Molecular Weight210.25 g/mol
Purity≥95%
IUPAC Name2-(2-fluorophenyl)-3,3-dimethylbutanoic acid
Boiling PointNot reported
Melting PointNot reported

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsTemperatureYield Optimization
Hydrazone FormationHydrazine hydrate, diglycol20–180°CAzeotropic water removal
ReductionKOH/NaOH, triglycol100–250°CNitrogen gas evolution

Challenges and Innovations

The steric hindrance imposed by the 3,3-dimethyl group and the electron-withdrawing fluorine substituent may complicate reaction kinetics. Patent EP0884299A1 highlights the risk of decarboxylation during base treatment, necessitating precise temperature control . Modern catalytic methods, such as palladium-mediated cross-couplings, could offer alternative routes to introduce the fluorophenyl group while preserving the carboxylic acid functionality.

Applications in Organic Synthesis

Role as a Building Block

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid is prized for its ability to confer steric bulk and electronic modulation to target molecules. Its applications include:

  • Pharmaceutical intermediates: The fluorine atom enhances bioavailability and metabolic stability, making the compound valuable in drug discovery .

  • Agrochemicals: Structural analogs of 3,3-dimethylbutyric acid are employed in insecticides and fungicides, as noted in EP0884299A1 .

Analytical Characterization

Structural Elucidation Techniques

  • Infrared Spectroscopy (IR): A strong absorption band near 1700 cm1^{-1} confirms the carboxylic acid C=O stretch.

  • Mass Spectrometry: Expected molecular ion peak at m/z 210.1 ([M]+^+) with fragments corresponding to the loss of CO2_2 (m/z 166.1) and fluorophenyl group (m/z 95) .

Pharmacological and Toxicological Considerations

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